2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

Catalog No.
S791716
CAS No.
1017452-64-0
M.F
C10H5F2NO2S
M. Wt
241.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

CAS Number

1017452-64-0

Product Name

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

IUPAC Name

2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid

Molecular Formula

C10H5F2NO2S

Molecular Weight

241.22 g/mol

InChI

InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

OTYUISIBOBUOEO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F

Synthesis and Characterization:

-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is an organic compound synthesized through various methods documented in scientific research. These methods typically involve the reaction of precursor molecules containing the thiazole and fluorophenyl groups. For instance, one study describes its synthesis using 2-amino-4,5-difluorothiazole and phenylacetic acid as starting materials.[1]

Potential Applications:

Research suggests that 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid may possess various properties that make it relevant to diverse scientific fields. Here are some potential applications currently explored in scientific research:

  • Pharmaceutical research: Studies have investigated the potential of this compound as a precursor in the development of new therapeutic agents. [, ]
  • Material science: Research explores the use of this compound in the design of novel materials with specific functional properties. []

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is an organic compound characterized by its thiazole ring and the presence of two fluorine atoms on the phenyl group. Its chemical formula is C10H5F2NO2S, and it has a molecular weight of 241.22 g/mol. This compound features a carboxylic acid functional group, which contributes to its acidity and potential reactivity in various

Typical of carboxylic acids and heterocycles:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in a thiazole derivative.
  • Nucleophilic Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, making this compound versatile for further functionalization.

These reactions can be utilized to synthesize a variety of derivatives that may possess enhanced biological or chemical properties.

The biological activity of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid has been explored in various studies. Compounds containing thiazole rings are often associated with antimicrobial, antifungal, and anti-inflammatory activities. Preliminary research indicates that this compound may exhibit potential as an antibacterial agent due to its structural features that facilitate interaction with biological targets . Additionally, thiazole derivatives have been investigated for their role in cancer treatment and as inhibitors of specific enzymes.

Several methods have been reported for synthesizing 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid:

  • Condensation Reactions: This involves the reaction of 2,6-difluorobenzaldehyde with thioamide derivatives, followed by oxidation to introduce the carboxylic acid group.
  • Carboxylation: Starting from a suitable thiazole precursor, carboxylation can be achieved using carbon dioxide under basic conditions.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including halogenation and subsequent reactions to construct the final product.

These methods underscore the compound's synthetic versatility and potential for modification .

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid has several applications:

  • Pharmaceutical Industry: Due to its potential biological activities, it is investigated as a lead compound for drug development.
  • Chemical Research: Used as a reference standard in analytical chemistry for method validation and quality control.
  • Material Science: Potential applications in creating functional materials due to its unique chemical properties.

The ongoing research into its derivatives may further expand its applications across various fields .

Interaction studies involving 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid focus on its binding affinity to biological targets such as proteins or enzymes. These studies often employ techniques like:

  • Molecular Docking: To predict how this compound interacts at the molecular level with target sites.
  • In vitro Assays: To evaluate its biological activity against specific pathogens or cancer cell lines.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion characteristics.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acidC10H6F2N2O2SContains an amino group which may enhance biological activity
5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acidC15H14F2N2O4SA derivative that may improve solubility and bioavailability
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylateC12H9F2NO2SAn ester derivative that may exhibit different reactivity profiles

The uniqueness of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid lies in its specific fluorination pattern and the presence of the carboxylic acid group, which can significantly influence its reactivity and biological properties compared to these similar compounds .

XLogP3

2.7

Wikipedia

2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid

Dates

Modify: 2023-08-15

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